molecular formula C7H11NO B15131218 4-Ethynyloxan-4-amine

4-Ethynyloxan-4-amine

Cat. No.: B15131218
M. Wt: 125.17 g/mol
InChI Key: ZTHFEBIKWINEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyloxan-4-amine is an organic compound with the molecular formula C6H9NO It is a derivative of oxane (tetrahydropyran) with an ethynyl group attached to the fourth carbon and an amine group also attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyloxan-4-amine typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of 1,5-hexanediol using an acid catalyst.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated oxane derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and coupling reactions, and the employment of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyloxan-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The ethynyl group can be reduced to form an ethyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of oxane-4-one derivatives.

    Reduction: Formation of 4-ethyl-oxane-4-amine.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

4-Ethynyloxan-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethynyloxan-4-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The amine group can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways: The compound can modulate biochemical pathways by altering the activity of key enzymes and proteins involved in cellular processes.

Comparison with Similar Compounds

4-Ethynyloxan-4-amine can be compared with other similar compounds, such as:

    4-Ethynylpyrrolidine: Similar structure but with a pyrrolidine ring instead of an oxane ring.

    4-Ethynylmorpholine: Similar structure but with a morpholine ring.

    4-Ethynylpiperidine: Similar structure but with a piperidine ring.

Uniqueness: The uniqueness of this compound lies in its oxane ring structure, which imparts different chemical and physical properties compared to its analogs. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

4-ethynyloxan-4-amine

InChI

InChI=1S/C7H11NO/c1-2-7(8)3-5-9-6-4-7/h1H,3-6,8H2

InChI Key

ZTHFEBIKWINEBW-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCOCC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.